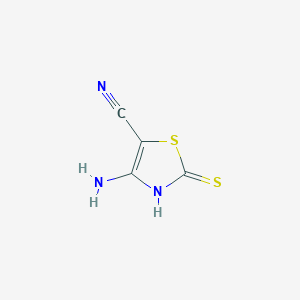
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has gained significant attention in scientific research. It is a nitrogen-containing compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively used in scientific research. It has been used as a reagent in the analysis of amino acids, peptides, and proteins. It has also been used in the synthesis of various pharmaceuticals and materials. Additionally, it has been used in the development of new analytical methods for the detection of various compounds.
Mécanisme D'action
The mechanism of action of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not well understood. However, it is believed to act as a nitrosating agent in biological systems. It is known to react with amines and sulfhydryl groups in proteins, leading to the formation of nitroso compounds. These nitroso compounds have been implicated in various physiological processes, including the regulation of blood pressure and the immune response.
Biochemical and Physiological Effects
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and nucleases. It has also been shown to induce DNA damage and oxidative stress. Additionally, it has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it is a versatile reagent that can be used in various analytical and synthetic procedures. However, it also has some limitations. It is a potentially hazardous compound that requires careful handling. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
For research include investigating its mechanism of action, developing new analytical methods, and investigating its environmental impact.
Méthodes De Synthèse
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1,1-dimethyl-3-amino-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-urea with nitrous acid. The reaction takes place under acidic conditions and results in the formation of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-.
Propriétés
Numéro CAS |
102433-31-8 |
|---|---|
Nom du produit |
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- |
Formule moléculaire |
C10H10F3N3O2 |
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3 |
Clé InChI |
GATFTCRUEFFBQC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
SMILES canonique |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
Autres numéros CAS |
102433-31-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



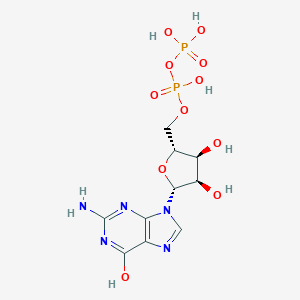
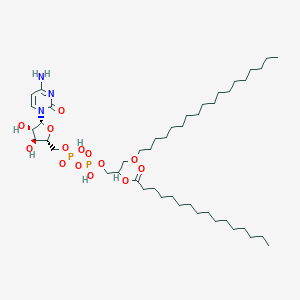


![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)



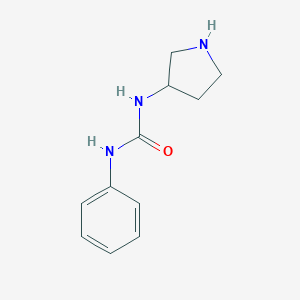

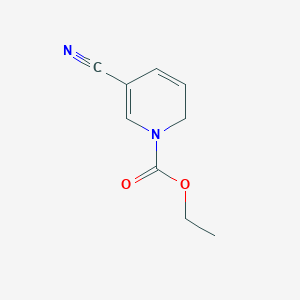
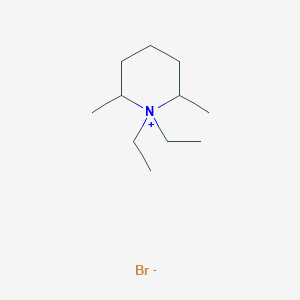
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
